molecular formula C21H15FN2O3 B2394724 N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide CAS No. 223261-57-2

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide

Cat. No.: B2394724
CAS No.: 223261-57-2
M. Wt: 362.36
InChI Key: DQQFWVOOUCWCMC-UHFFFAOYSA-N
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Description

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various dibenzoxazepinone derivatives, which are of interest for their pharmacological properties .

Mechanism of Action

The mechanism of action of N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific pharmacological activities .

Properties

IUPAC Name

4-fluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3/c1-12-2-8-19-17(10-12)24-21(26)16-11-15(7-9-18(16)27-19)23-20(25)13-3-5-14(22)6-4-13/h2-11H,1H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQFWVOOUCWCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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